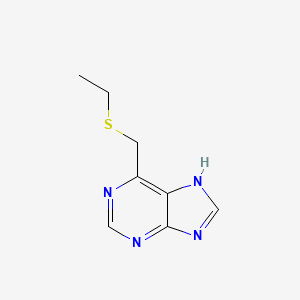![molecular formula C7H8N4S B12935911 {[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile CAS No. 62756-72-3](/img/structure/B12935911.png)
{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile typically involves the reaction of 4-(methylamino)pyrimidine-5-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 50-60°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- **2-((4-Amino)pyrimidin-5-yl)thio)acetonitrile
- **2-((4-(Dimethylamino)pyrimidin-5-yl)thio)acetonitrile
- **2-((4-(Ethylamino)pyrimidin-5-yl)thio)acetonitrile
Uniqueness
2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, potentially leading to distinct biological effects and applications.
特性
CAS番号 |
62756-72-3 |
|---|---|
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC名 |
2-[4-(methylamino)pyrimidin-5-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C7H8N4S/c1-9-7-6(12-3-2-8)4-10-5-11-7/h4-5H,3H2,1H3,(H,9,10,11) |
InChIキー |
ZHUWEWYTUUSXRD-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=NC=C1SCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


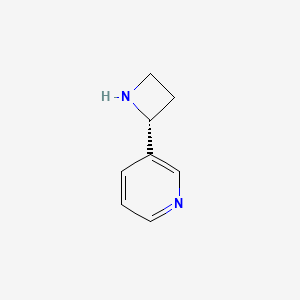
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)
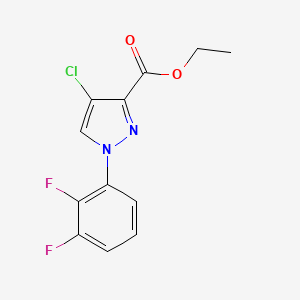

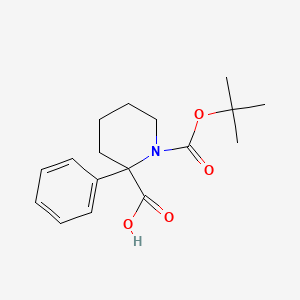
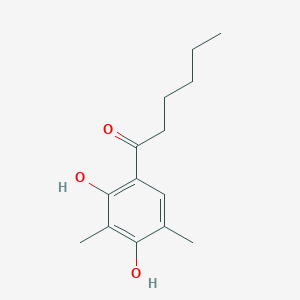
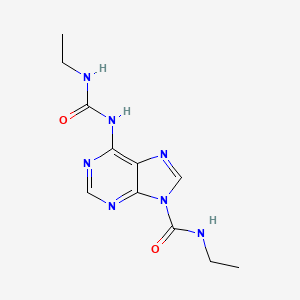
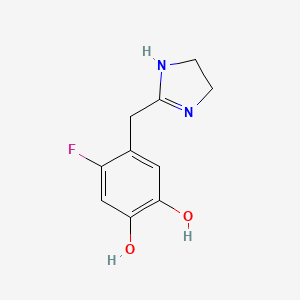
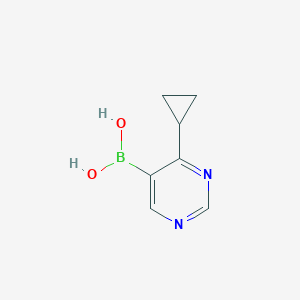
![2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile](/img/structure/B12935882.png)
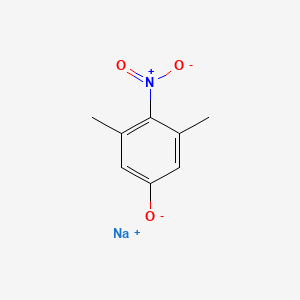
![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)
